molecular formula C13H21BrN2O2S B2932623 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide CAS No. 1808904-03-1

6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide

Cat. No. B2932623
CAS RN: 1808904-03-1
M. Wt: 349.29
InChI Key: ATZFXTKKJWXBPP-UHFFFAOYSA-N
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Description

6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is a sulfonamide derivative and is commonly used as a reagent in organic synthesis. It has been found to exhibit various biochemical and physiological effects and has been studied extensively to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide is not well understood. However, it is believed to act as a nucleophile and form a covalent bond with the electrophilic substrate. This compound has been found to be an effective catalyst for various reactions due to its ability to stabilize the transition state and lower the activation energy.
Biochemical and Physiological Effects:
6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. This compound has also been found to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide as a reagent in organic synthesis is its high selectivity and efficiency. It has been found to be an effective catalyst for various reactions and can be used in small quantities. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the research on 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide. One of the areas of interest is the development of new synthetic methods for this compound. Another area of research is the study of its potential applications as an anticancer agent and the development of new derivatives with improved efficacy. Additionally, the use of this compound as a ligand in transition metal-catalyzed reactions and the development of new catalysts based on this compound is an area of interest for future research.

Synthesis Methods

The synthesis of 6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide involves the reaction of 6-bromo-3-pyridinesulfonic acid with isobutylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Scientific Research Applications

6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide has been widely used as a reagent in organic synthesis. It has been found to be an effective catalyst for various reactions such as Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Stille coupling. This compound has also been used as a ligand in transition metal-catalyzed reactions such as palladium-catalyzed cross-coupling reactions.

properties

IUPAC Name

6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O2S/c1-10(2)8-16(9-11(3)4)19(17,18)12-5-6-13(14)15-7-12/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZFXTKKJWXBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N,N-bis(2-methylpropyl)pyridine-3-sulfonamide

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